Cas no 1448137-33-4 (4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide)
4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide
- 4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide
- AKOS024557666
- 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
- F6427-0262
- 1448137-33-4
- 4-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]chromene-2-carboxamide
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- Inchi: 1S/C18H14N6O4/c25-13-9-15(28-14-4-2-1-3-12(13)14)18(27)20-7-8-23-17(26)6-5-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8H2,(H,20,27)
- InChI Key: MINXBLNETNQQBX-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C=C1C(NCCN1C(C=CC(N2C=NC=N2)=N1)=O)=O)=O
Computed Properties
- Exact Mass: 378.10765295g/mol
- Monoisotopic Mass: 378.10765295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 119Ų
4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6427-0262-2μmol |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-5μmol |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-10μmol |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-20μmol |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-1mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-2mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-3mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-4mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-5mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6427-0262-10mg |
4-oxo-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-4H-chromene-2-carboxamide |
1448137-33-4 | 10mg |
$79.0 | 2023-09-09 |
4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide
Research Brief on 4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide (CAS: 1448137-33-4)
The compound 4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide (CAS: 1448137-33-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its structural characteristics, biological activity, and implications for drug development.
Recent studies have highlighted the unique structural features of this compound, which combines a chromene-2-carboxamide core with a triazole-substituted dihydropyridazine moiety. This hybrid architecture is believed to contribute to its selective binding affinity for specific biological targets, particularly in the context of kinase inhibition. Computational docking studies suggest that the triazole ring engages in key hydrogen-bonding interactions with active-site residues, while the chromene scaffold provides optimal hydrophobic complementarity.
In vitro evaluations have demonstrated promising activity against a panel of cancer cell lines, with particular efficacy observed in models of breast and lung carcinomas. Mechanistic investigations indicate that the compound induces cell cycle arrest at the G2/M phase, accompanied by marked apoptosis. These effects appear to be mediated through the modulation of critical signaling pathways, including the PI3K/AKT and MAPK cascades.
Pharmacokinetic profiling in rodent models reveals favorable absorption characteristics and moderate plasma half-life, though challenges remain in optimizing metabolic stability. Recent structural derivatization efforts have focused on modifying the chromene ring system to enhance bioavailability while maintaining target engagement. Parallel studies have explored the compound's potential in combination therapies, showing synergistic effects with standard chemotherapeutic agents.
The safety profile of 1448137-33-4 appears promising in preliminary toxicology assessments, with no significant organ toxicity observed at therapeutic doses. However, further investigations are needed to fully characterize its off-target effects and potential drug-drug interactions. Current research directions include the development of more potent analogs and the exploration of additional therapeutic indications beyond oncology.
This compound represents an exciting scaffold for medicinal chemistry optimization, with its unique combination of heterocyclic systems offering multiple vectors for structural refinement. The growing body of research on 4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide underscores its potential as a lead compound for the development of novel targeted therapies.
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